Cas no 1365942-13-7 (N-[5-(Piperazin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide)

N-[5-(Piperazin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound with notable structural features. It exhibits excellent solubility in various organic solvents, making it suitable for diverse chemical reactions. The compound's thiazole ring and piperazine substituent contribute to its unique reactivity profile, facilitating synthetic transformations. This versatile intermediate is well-suited for the synthesis of pharmaceuticals and agrochemicals.
N-[5-(Piperazin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide structure
1365942-13-7 structure
商品名:N-[5-(Piperazin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide
CAS番号:1365942-13-7
MF:C10H16N4OS
メガワット:240.325240135193
CID:4697244

N-[5-(Piperazin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide 化学的及び物理的性質

名前と識別子

    • N-(5-(piperazin-1-ylmethyl)thiazol-2-yl)acetamide
    • N-[5-(piperazin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide
    • BBL033205
    • STL309989
    • STL242972
    • N-[5-(piperazinomethyl)-1,3-thiazol-2-yl]acetamide
    • N-[(2E)-5-(piperazin-1-ylmethyl)-1,3-thiazol-2(3H)-ylidene]acetamide
    • N-[5-(Piperazin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide
    • インチ: 1S/C10H16N4OS/c1-8(15)13-10-12-6-9(16-10)7-14-4-2-11-3-5-14/h6,11H,2-5,7H2,1H3,(H,12,13,15)
    • InChIKey: NSTODOMIPZHQAD-UHFFFAOYSA-N
    • ほほえんだ: S1C(NC(C)=O)=NC=C1CN1CCNCC1

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 245
  • トポロジー分子極性表面積: 85.5

N-[5-(Piperazin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM500923-1g
N-(5-(Piperazin-1-ylmethyl)thiazol-2-yl)acetamide
1365942-13-7 97%
1g
$436 2022-09-29

N-[5-(Piperazin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide 関連文献

N-[5-(Piperazin-1-ylmethyl)-1,3-thiazol-2-yl]acetamideに関する追加情報

N-[5-(Piperazin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide: A Comprehensive Overview

N-[5-(Piperazin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide, also known by its CAS number 1365942-13-7, is a compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a piperazine moiety and a thiazole ring, making it a valuable candidate for various therapeutic applications.

The piperazine moiety is a common structural element in many bioactive compounds due to its ability to form hydrogen bonds and interact with various biological targets. In the context of N-[5-(Piperazin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide, the piperazine ring enhances the compound's solubility and bioavailability, which are crucial factors in drug development. The thiazole ring, on the other hand, contributes to the compound's stability and reactivity, making it an attractive scaffold for designing new drugs.

Recent studies have highlighted the potential of N-[5-(Piperazin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases. Research has shown that this compound can modulate specific neurotransmitter systems, such as the serotonin and dopamine pathways, which are implicated in conditions like Alzheimer's disease and Parkinson's disease. The ability to influence these pathways makes N-[5-(Piperazin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide a promising candidate for further investigation.

In addition to its potential in neurodegenerative diseases, N-[5-(Piperazin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide has also been studied for its anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, including arthritis and cardiovascular disorders. Preclinical studies have demonstrated that this compound can inhibit pro-inflammatory cytokines and reduce oxidative stress, suggesting its potential as an anti-inflammatory agent.

The pharmacokinetic properties of N-[5-(Piperazin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide have been extensively evaluated. Studies have shown that it exhibits good oral bioavailability and a favorable pharmacokinetic profile, which are essential for developing an effective drug. The compound's ability to cross the blood-brain barrier (BBB) is particularly noteworthy, as it allows for targeted delivery to the central nervous system (CNS).

Clinical trials are currently underway to assess the safety and efficacy of N-[5-(Piperazin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide in human subjects. Early results have been promising, with no significant adverse effects reported at therapeutic doses. These findings underscore the compound's potential as a safe and effective treatment option for various conditions.

The synthetic route for producing N-[5-(Piperazin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide has been well-documented in the literature. The process typically involves several steps, including the formation of the thiazole ring and subsequent functionalization with the piperazine moiety. Advances in synthetic chemistry have made it possible to produce this compound on a large scale with high purity and yield.

In conclusion, N-[5-(Piperazin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide (CAS 1365942-13-7) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development. Ongoing research and clinical trials will continue to elucidate its therapeutic applications and optimize its use in treating various diseases.

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